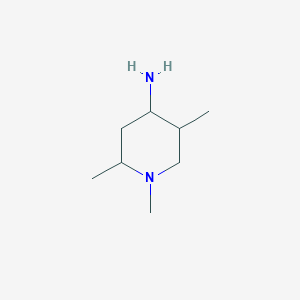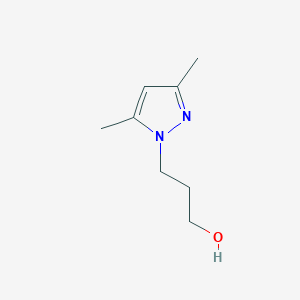
1,2,5-Trimethylpiperidin-4-amine
Descripción general
Descripción
1,2,5-Trimethylpiperidin-4-amine (TMPA) is a heterocyclic amine compound with a wide range of applications in both organic and inorganic chemistry. It is a versatile building block for the synthesis of a variety of compounds and has been used in the development of drugs, agrochemicals, and other materials. TMPA has also been used in the synthesis of a range of other compounds such as aminopyridines, aminopyrazines, and aminopyrimidines. In addition, it has been used as a catalyst in various reactions and as a ligand in coordination chemistry.
Safety and Hazards
Mecanismo De Acción
Target of Action
1,2,5-Trimethylpiperidin-4-amine, also known as TMP, is a chemical compound that belongs to the piperidine family of organic compounds. It has been studied for its antimicrobial activity against a variety of microorganisms . The primary targets of this compound are these microorganisms, where it acts to suppress their growth .
Mode of Action
This interaction results in the suppression of microbial growth .
Result of Action
The primary result of the action of this compound is the suppression of microbial growth . This makes it a potential candidate for further testing of antimicrobial activity .
Análisis Bioquímico
Biochemical Properties
1,2,5-Trimethylpiperidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphatidylinositol 4-phosphate 5-kinases (PIP5Ks), which are involved in the production of phosphatidylinositol (4,5)-bisphosphate . This interaction influences a variety of cellular processes, including cell migration, actin-fiber formation, and cell-cell adhesion.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the synthesis of phosphatidylinositol (4,5)-bisphosphate, which acts as a second messenger in cell signaling . This compound also affects cell-cycle progression and splicing, thereby influencing overall cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It interacts with enzymes such as phosphatidylinositol 4-phosphate 5-kinases, leading to the production of important second messengers like phosphatidylinositol (4,5)-bisphosphate . These interactions play a crucial role in regulating various cellular functions, including cell migration and adhesion.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that its antimicrobial activity varies with time, and it has been tested against various microorganisms
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that its anti-ischemic activity in rats is dose-dependent . At higher doses, the compound exhibits significant anti-ischemic effects, while at lower doses, the effects are less pronounced. Toxic or adverse effects at high doses have also been observed, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to optimize the metabolism of ischemic cardiomyocytes, thereby exhibiting anti-ischemic activity . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions. Studies have shown that it is distributed within cells and tissues, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it has been observed to localize to peroxisomes, where it participates in the catabolism of polyamines . This localization is essential for understanding the compound’s role in various biochemical processes.
Propiedades
IUPAC Name |
1,2,5-trimethylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-6-5-10(3)7(2)4-8(6)9/h6-8H,4-5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZDLPPKTNOOAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20527103 | |
| Record name | 1,2,5-Trimethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20527103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18103-90-7 | |
| Record name | 1,2,5-Trimethylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20527103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)


